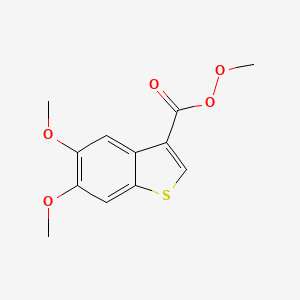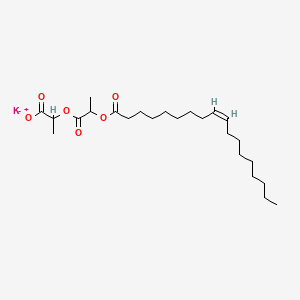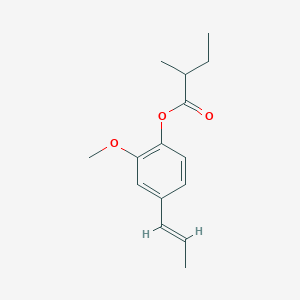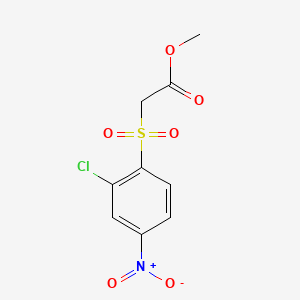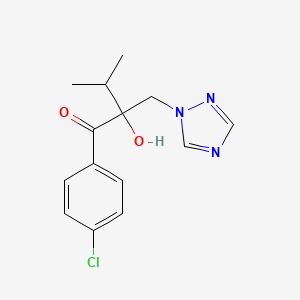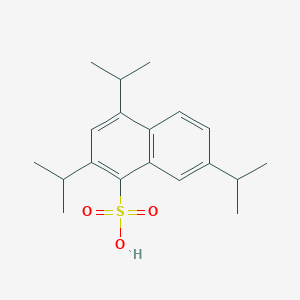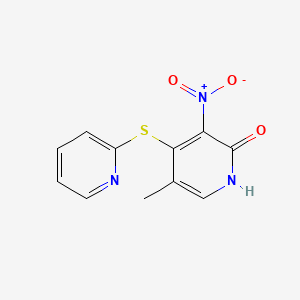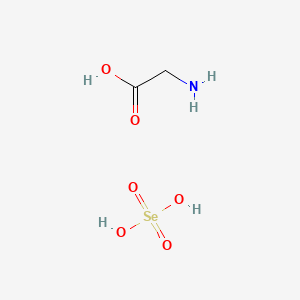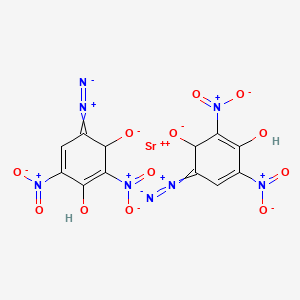
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O')magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is a coordination compound with the molecular formula C13H24MgO3 and a molecular weight of 252.63 g/mol. This compound is known for its stability and solubility in organic solvents such as toluene and ethyl acetate . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium typically involves the reaction of magnesium with 2-ethylhexan-1-ol and pentane-2,4-dione. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different magnesium complexes.
Substitution: The compound can participate in substitution reactions where the ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields magnesium oxide, while substitution reactions can produce a variety of magnesium complexes with different ligands .
Scientific Research Applications
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is utilized in several scientific research fields:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of high-performance materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium involves its interaction with molecular targets through coordination bonds. The magnesium ion acts as a central metal atom, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis(pentane-2,4-dionato-O,O’)dipropoxytitanium: Similar in structure but contains titanium instead of magnesium.
Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium: Another titanium-based compound with similar ligands.
Uniqueness
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is unique due to its specific coordination environment and the presence of magnesium, which imparts distinct chemical properties compared to its titanium counterparts. This uniqueness makes it valuable in applications where magnesium’s properties are preferred over titanium .
Properties
CAS No. |
94276-49-0 |
|---|---|
Molecular Formula |
C13H24MgO3 |
Molecular Weight |
252.63 g/mol |
IUPAC Name |
magnesium;2-ethylhexan-1-olate;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C8H17O.C5H8O2.Mg/c1-3-5-6-8(4-2)7-9;1-4(6)3-5(2)7;/h8H,3-7H2,1-2H3;3,6H,1-2H3;/q-1;;+2/p-1/b;4-3-; |
InChI Key |
GJVYTPQGVFSMQA-LWFKIUJUSA-M |
Isomeric SMILES |
CCCCC(CC)C[O-].C/C(=C/C(=O)C)/[O-].[Mg+2] |
Canonical SMILES |
CCCCC(CC)C[O-].CC(=CC(=O)C)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


